N,N'-Diboc-2-amino-6-fluorobenzonitrile is a significant chemical compound in medicinal chemistry, characterized by its complex molecular structure and diverse applications. The compound has the molecular formula and a molecular weight of approximately 336.363 g/mol. It is derived from 2-amino-6-fluorobenzonitrile, which serves as an intermediate in various synthetic processes, particularly in the development of pharmaceutical agents.
The compound is synthesized from 2-amino-6-fluorobenzonitrile, which can be produced by treating 2,6-difluorobenzonitrile with ammonia, leading to the substitution of one of the fluorine atoms with an amino group. This transformation is crucial for creating derivatives that are valuable in drug discovery.
N,N'-Diboc-2-amino-6-fluorobenzonitrile belongs to the class of fluorinated aromatic compounds and is classified as a building block in organic synthesis. Its functional groups include an amine, a nitrile, and a fluorine atom, making it versatile for various chemical reactions and applications in medicinal chemistry.
The synthesis of N,N'-Diboc-2-amino-6-fluorobenzonitrile generally involves protecting the amino group of 2-amino-6-fluorobenzonitrile using tert-butoxycarbonyl (Boc) groups. The typical synthetic route includes:
The reaction conditions often require careful control of temperature and pH to ensure complete conversion and minimize side reactions. The use of solvents like dichloromethane or dimethyl sulfoxide may be employed to facilitate the reaction.
N,N'-Diboc-2-amino-6-fluorobenzonitrile features a complex structure characterized by:
The structural formula can be represented as follows:
The InChI Key for this compound is IXEGHFOYPBBQRQ-UHFFFAOYSA-N, providing a unique identifier for database searches.
N,N'-Diboc-2-amino-6-fluorobenzonitrile is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Notable reactions include:
The reactions involving N,N'-Diboc-2-amino-6-fluorobenzonitrile often utilize nucleophilic substitution mechanisms due to the presence of both amine and nitrile functional groups.
N,N'-Diboc-2-amino-6-fluorobenzonitrile acts primarily as a synthetic intermediate rather than exhibiting direct biological activity itself. Its mechanism involves:
The effectiveness of compounds synthesized from N,N'-Diboc-2-amino-6-fluorobenzonitrile is largely dependent on their specific interactions with biological targets.
N,N'-Diboc-2-amino-6-fluorobenzonitrile exhibits several key physical properties:
Key chemical properties include:
These properties indicate its stability under standard laboratory conditions .
N,N'-Diboc-2-amino-6-fluorobenzonitrile has significant applications in scientific research and drug development:
N,N'-Diboc-2-amino-6-fluorobenzonitrile (CAS: 1313712-57-0) is a doubly protected aniline derivative with the molecular formula C₁₇H₂₁FN₂O₄ and a molecular weight of 336.36 g/mol. Its structure features ortho-positioned fluorine and nitrile groups, with the amine functionality protected by two tert-butoxycarbonyl (Boc) groups. This arrangement creates a sterically shielded nitrogen center while retaining the electronic influence of the fluorine and nitrile substituents. The compound is characterized by the SMILES notation CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=C(C#N)C(F)=CC=C1, reflecting the symmetrical Boc groups and the fluorine-cyano-aniline core. Alternative nomenclature includes N,N-Bis-boc-2-amino-6-fluorobenzonitrile and tert-butyl N-(2-cyano-3-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate [2] [3].
Table 1: Systematic Nomenclature of N,N'-Diboc-2-amino-6-fluorobenzonitrile
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | tert-Butyl N-(2-cyano-3-fluorophenyl)-N-[(tert-butoxy)carbonyl]carbamate |
| Alternative Chemical Names | N,N'-Diboc-2-amino-6-fluorobenzonitrile; N,N-Bis-boc-2-amino-6-fluorobenzonitrile |
| CAS Registry Number | 1313712-57-0 |
| MDL Number | MFCD19441876 |
The compound emerged as a solution to synthetic challenges in manipulating 2-amino-6-fluorobenzonitrile (CAS: 77326-36-4), a precursor first synthesized via ammonolysis of 2,6-difluorobenzonitrile [5] [10]. The high nucleophilicity and sensitivity of the ortho-amino group in this precursor complicated its direct use in multi-step syntheses. The introduction of Boc protection—specifically the N,N'-diboc variant—addressed these issues by leveraging the established chemistry of di-tert-butyl dicarbonate (Boc₂O), which gained prominence in the late 20th century for amine protection [9]. This derivative enabled chemists to exploit the fluorine's activation for nucleophilic substitution while preventing unwanted side reactions at the amine site. Its first commercial availability in the early 2010s (as reflected by supplier data) coincided with expanded interest in fluorinated quinazoline syntheses [3] [10].
This compound serves as a crucial building block in pharmaceutical synthesis due to three key attributes:
These properties make it indispensable for constructing kinase inhibitors (e.g., Pazopanib analogs), Alzheimer’s therapeutics (huprines), and antibacterial agents derived from quinazolines [5] [10].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1